4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the acetylation of 4-aminophenyl b-D-glucuronide. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucuronide are protected using acetyl groups to prevent unwanted reactions.
Formation of Methyl Ester: The carboxyl group of the glucuronide is esterified using methanol in the presence of an acid catalyst.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products
Scientific Research Applications
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Signal Transduction: Affecting cellular signaling pathways that regulate inflammation and cell proliferation.
Interacting with DNA/RNA: Potentially altering gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl b-D-glucuronide: Lacks the acetyl and methyl ester groups, making it less lipophilic.
2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester: Lacks the amino group, reducing its reactivity in certain biological contexts.
Uniqueness
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both acetyl and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Biological Activity
4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester (CAS No. 25218-22-8) is a complex organic compound notable for its role in biochemical research and drug metabolism studies. This compound features a glucuronide structure that is modified by acetylation and contains an aminophenyl group, contributing to its unique chemical properties. Understanding its biological activity is crucial for its application in clinical diagnostics and therapeutic research.
- Molecular Formula : C19H23NO10
- Molecular Weight : 425.39 g/mol
- Structure : The compound consists of a glucuronide backbone with three acetyl groups and an amino-substituted phenyl ring.
Biological Activity
The biological activity of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester primarily stems from its role in glucuronidation , a detoxification process where glucuronic acid is conjugated to various substrates, enhancing their solubility and facilitating excretion. While the compound itself may not exhibit direct biological activity, it serves as a substrate for enzymes involved in drug metabolism.
- Glucuronidation : This process modifies drugs and xenobiotics, making them more water-soluble and easier to eliminate from the body.
- Protein Binding : The compound can covalently bind to proteins that have undergone glucuronidation, which is essential for identifying proteins tagged for excretion or modified through this pathway.
Applications in Research
4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is utilized in various research contexts:
- Biochemical Studies : It serves as a substrate in enzyme assays to study glucuronidation pathways.
- Clinical Diagnostics : The compound can act as a biomarker for assessing liver function and drug clearance rates.
- Proteomics : Its ability to form conjugates aids in identifying protein modifications relevant to pharmacokinetics.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally related to 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Acetamidophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Similar aminophenol structure with an acetamido group | Enhanced solubility due to acetamido modification |
4-Hydroxyphenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Hydroxyl group instead of amino group | Potentially different biological activities |
Phenolic glucuronides | General class of compounds with phenolic structures | Varying degrees of substitution affecting activity |
Case Studies
Recent studies highlight the significance of glucuronidated compounds in pharmacology:
- A study demonstrated that glucuronidation significantly enhances the bioavailability and solubility of flavonoids, which are known for their antioxidant properties .
- Another investigation revealed that specific glucuronidated metabolites could target bioactive molecules effectively to their sites of action, underscoring the importance of metabolic pathways involving compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOHCWHGMRAMB-YTGMWSOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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